Abiesinol F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

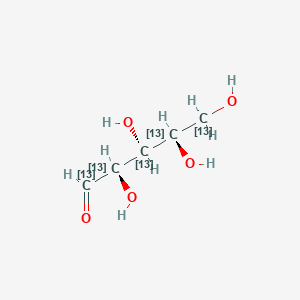

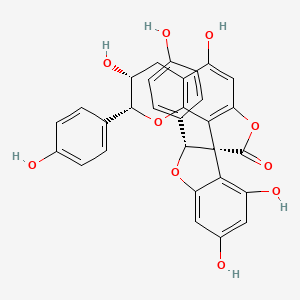

Abiesinol F has a complex molecular structure. Its molecular weight is 542.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed analysis of the molecular structure, specialized software or tools that can interpret these strings are needed.Physical And Chemical Properties Analysis

Abiesinol F has a molecular weight of 542.5 g/mol . It has 6 hydrogen bond donors and 10 hydrogen bond acceptors . The exact physical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Abiesinol F has been identified as having significant anti-inflammatory properties . This is particularly relevant in the development of treatments for chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. The compound’s ability to modulate the immune response and inhibit the production of pro-inflammatory cytokines makes it a promising candidate for further research and drug development .

Anticancer Potential

Research has indicated that Abiesinol F exhibits anticancer activities . It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This is crucial for the development of new chemotherapeutic agents that are more selective and have fewer side effects than current treatments .

Stereochemistry and Drug Design

The unique stereochemical configuration of Abiesinol F allows for the exploration of new pathways in drug design. Understanding its 3D structure and how it interacts with biological targets can lead to the synthesis of novel compounds with improved pharmacological profiles .

Natural Source Identification

Identifying natural sources of Abiesinol F is essential for sustainable harvesting and conservation efforts. It also has implications for the nutraceutical industry, where there is a growing demand for naturally derived health supplements .

Biosynthetic Pathway Elucidation

Elucidating the biosynthetic pathways of Abiesinol F can provide insights into the metabolic processes of the plants that produce it. This knowledge is valuable for biotechnological applications, such as metabolic engineering and synthetic biology .

Isolation and Purification Techniques

Advancements in the isolation and purification techniques for Abiesinol F are crucial for its application in scientific research. High-purity samples are needed for accurate studies, and efficient extraction methods can reduce costs and increase accessibility for researchers .

Mecanismo De Acción

Target of Action

Abiesinol F is a spiro-biflavonoid isolated from the bark of Abies sachalinensis It’s known that abiesinol f and its related compounds exhibit potent inhibitory effects on the activation of nitric oxide (no) donors, which are often used as a primary screening test for anti-tumor initiators .

Mode of Action

It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . The interaction between a drug and its receptor can cause downstream signaling . In the case of Abiesinol F, it’s known to exhibit potent inhibitory effects on the activation of nitric oxide (NO) donors .

Biochemical Pathways

It’s known that abiesinol f exhibits anti-tumor-initiating activity This suggests that it may affect pathways related to tumor initiation and growth

Pharmacokinetics

It’s known that these properties play a crucial role in a drug’s bioavailability . The route of administration, the drug’s interaction with the body, and the body’s processing of the drug all contribute to its pharmacokinetic properties .

Result of Action

Abiesinol F has shown remarkable anti-tumor-initiating activity in in vivo tests . This suggests that the molecular and cellular effects of Abiesinol F’s action may be related to the inhibition of tumor initiation and growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, humidity, soil fertility, and salinity can affect the synthesis of secondary metabolites in plants . Therefore, these factors could potentially influence the action of Abiesinol F.

Propiedades

IUPAC Name |

(2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-QCWIYXSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abiesinol F | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.